molecular formula C12H18BrNO B2376951 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide CAS No. 1171789-75-5

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide

Cat. No.: B2376951
CAS No.: 1171789-75-5
M. Wt: 272.186
InChI Key: YSQPQXZAINTNAV-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide is a chemical compound known for its antioxidant properties. It has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease .

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.BrH/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11;/h4-6,8,13-14H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQPQXZAINTNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)O)(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide typically involves the reduction of quinoline derivatives. One common method includes the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: It can be reduced further to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide involves its antioxidant properties. It enhances the activity of NADPH-generating enzymes and chaperones, leading to a decrease in oxidative stress. The compound also upregulates the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play a role in cellular defense . Additionally, it normalizes the chaperone-like activity and reduces apoptosis intensity in neuronal cells .

Comparison with Similar Compounds

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